![molecular formula C9H9N3O2 B1360879 methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 910122-42-8](/img/structure/B1360879.png)
methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate
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Overview
Description
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the CAS Number: 910122-42-8 . It is a solid substance with a molecular weight of 191.19 .
Molecular Structure Analysis
The molecular structure of methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate consists of a benzimidazole core with a methyl carboxylate group and an amino group . The InChI code for this compound is 1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) .Physical And Chemical Properties Analysis
Methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate is a solid substance with a boiling point of 427.0±37.0 C at 760 mmHg . It should be stored at 4C and protected from light .Scientific Research Applications
Antitumor Potential
Imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using Fluorouracil as a reference .
Antimicrobial Activity
Silver (I) complexes of benzimidazole, which include imidazole derivatives, have been screened for their antimicrobial activity against various strains such as S. epidermidis, S. aureus, and C. albicans .
Synthesis Advances
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance as key components in functional molecules used in various applications .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWDEISHFZINBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647093 |
Source
|
Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate | |
CAS RN |
910122-42-8 |
Source
|
Record name | Methyl 2-amino-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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